Betti base hydrochloride

Description

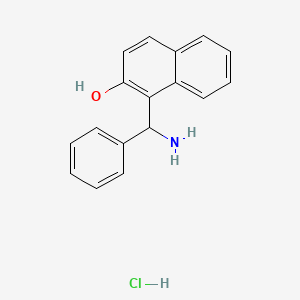

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[amino(phenyl)methyl]naphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO.ClH/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;/h1-11,17,19H,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUQNDKNZOGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219897-32-2 | |

| Record name | Betti base hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BETTI BASE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O08P0V52W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Betti Reaction: Mechanism, Stereocontrol, and Synthetic Utility

Abstract

The Betti reaction, a classical multicomponent reaction, stands as a cornerstone in the synthesis of α-aminobenzylphenols and related structures. First described by Mario Betti in the early 20th century, this acid- or base-catalyzed condensation of a phenol, an aldehyde, and a primary or secondary amine offers a highly efficient route to densely functionalized chiral building blocks. These products, known as Betti bases, are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, chiral ligands, and catalysts. This guide provides a detailed exploration of the Betti reaction's core mechanism, delves into the nuances of its experimental execution, discusses the evolution of its asymmetric variants, and highlights its applications in contemporary drug development.

The Core Reaction Mechanism: A Stepwise Dissection

The Betti reaction is a classic example of a Mannich-type reaction where a phenol acts as the nucleophile. The reaction proceeds through a sequential two-step mechanism, initiated by the formation of an electrophilic iminium ion, which is subsequently intercepted by the electron-rich phenol.

Step 1: Formation of the Electrophilic Iminium Ion

The reaction commences with the condensation of the aldehyde and the amine. In the presence of an acid or upon gentle heating, the amine's lone pair of electrons performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. Subsequent dehydration of this unstable hemiaminal, often facilitated by azeotropic removal of water or a dehydrating agent, leads to the formation of a reactive Schiff base (an imine). In acidic conditions, or if the amine is secondary, this intermediate is protonated to generate a highly electrophilic iminium cation. This cation is the key electrophile that drives the second stage of the reaction.

Step 2: Nucleophilic Attack by the Phenol

The phenol, typically activated by the reaction conditions (forming a more nucleophilic phenoxide under basic conditions or being sufficiently activated in its neutral form), attacks the electrophilic carbon of the iminium ion. This attack occurs preferentially at the ortho position to the hydroxyl group due to steric accessibility and electronic activation from the -OH group. This carbon-carbon bond-forming step is the crux of the Betti reaction, leading to the formation of the final α-aminobenzylphenol product after a final proton transfer to regenerate the aromatic system.

A visual representation of this mechanistic pathway is provided below.

Caption: Figure 1: The Betti Reaction Mechanism.

Stereochemistry and the Rise of Asymmetric Variants

The nucleophilic addition to the iminium ion creates a new stereocenter at the benzylic carbon. In the absence of chiral influences, the reaction yields a racemic mixture of the two enantiomers. The demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of asymmetric Betti reactions.

Early strategies involved the use of chiral amines, such as (R)- or (S)-α-methylbenzylamine, which act as chiral auxiliaries. The inherent chirality of the amine directs the incoming nucleophile to one face of the iminium ion, leading to a diastereomeric mixture that can often be separated by crystallization or chromatography.

More advanced methods employ chiral catalysts, such as chiral phosphoric acids or metal complexes, which can generate a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. These catalytic asymmetric methods are highly sought after as they are more atom-economical.

Experimental Protocol: Synthesis of a Representative Betti Base

This section provides a generalized, yet detailed, protocol for the synthesis of (1-((2-hydroxy-1-naphthalenyl)(phenyl)methyl)amino)-2-propanol, a common Betti base derived from 2-naphthol, benzaldehyde, and (S)-(+)-2-amino-1-propanol.

Reagent and Solvent Data

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Role |

| 2-Naphthol | 144.17 | - | 1.44 g | 10.0 | Nucleophile |

| Benzaldehyde | 106.12 | 1.044 | 1.06 g (1.0 mL) | 10.0 | Electrophile Precursor |

| (S)-(+)-2-Amino-1-propanol | 75.11 | 0.956 | 0.75 g (0.78 mL) | 10.0 | Amine/Chiral Auxiliary |

| Ethanol | 46.07 | 0.789 | 10 mL | - | Solvent |

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-naphthol (1.44 g, 10.0 mmol) and ethanol (10 mL). Stir the mixture at room temperature until the 2-naphthol is fully dissolved.

-

Reagent Addition: To the stirred solution, add benzaldehyde (1.0 mL, 10.0 mmol) followed by (S)-(+)-2-amino-1-propanol (0.78 mL, 10.0 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. The reaction is typically complete within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or another suitable solvent system to yield the pure Betti base.

The logical flow of this experimental procedure is outlined in the diagram below.

Caption: Figure 2: Experimental Workflow for Betti Base Synthesis.

Applications in Drug Development and Medicinal Chemistry

The structural motif of 1-aminomethyl-2-naphthols (a primary class of Betti bases) is present in several biologically active compounds. Their rigid framework and defined stereochemistry make them valuable scaffolds in drug design.

-

Chiral Ligands: Enantiomerically pure Betti bases are widely used as chiral ligands in asymmetric synthesis, enabling the production of other chiral molecules.

-

Pharmaceutical Agents: Derivatives of Betti bases have been investigated for a range of therapeutic applications. For instance, certain compounds have shown potential as antimicrobial or antitumor agents. The aminophenol structure is a recognized pharmacophore, and the Betti reaction provides a direct entry to this class of compounds.

Conclusion

The Betti reaction remains a powerful and reliable tool in the arsenal of the synthetic organic chemist. Its operational simplicity, high convergence, and the biological relevance of its products ensure its continued importance. The evolution from the classical racemic protocol to sophisticated asymmetric catalytic variants underscores the reaction's versatility and adaptability to the modern challenges of pharmaceutical and materials science research. The ability to generate complex, stereochemically rich molecules from simple, readily available starting materials is a testament to the enduring power and elegance of this century-old transformation.

The Enduring Legacy of Mario Betti: A Technical Guide to the Discovery, Synthesis, and Application of Betti Base Hydrochloride

Abstract

Over a century since its discovery, the Betti reaction remains a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the preparation of α-aminobenzylphenols, commonly known as Betti bases. This in-depth technical guide provides a comprehensive exploration of the Betti base, with a specific focus on its hydrochloride salt. We delve into the historical context of its discovery by Mario Betti, dissect the reaction mechanism, present detailed protocols for its synthesis and purification, and explore its modern applications, particularly in the realm of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this remarkable class of compounds.

A Glimpse into History: The Pioneering Work of Mario Betti

The journey of the Betti base begins in the early 20th century with the insightful work of Italian chemist Mario Betti (1875-1942). In 1900, Betti reported a straightforward, one-pot synthesis of 1-(α-aminobenzyl)-2-naphthol, the archetypal Betti base, through the condensation of 2-naphthol, benzaldehyde, and ammonia.[1][2] This multicomponent reaction, now famously known as the Betti reaction, was a significant advancement, demonstrating an efficient method for constructing C-C and C-N bonds in a single step.[3] Betti's research laid the foundation for a new class of compounds with wide-ranging applications. His classical procedure involved the reaction of benzaldehyde derivatives and 2-naphthol with ammonia to form an imine, which was then hydrolyzed in an acidic medium to yield the 1-(α-aminobenzyl)-2-naphthol.[4] A crucial aspect of Betti's work was the recognition of the chirality of these compounds and his pioneering efforts in their resolution using tartaric acid, a testament to his profound interest in stereochemistry.[5]

The Betti Reaction: Mechanism and Versatility

The Betti reaction is a special case of the Mannich reaction, where an enolizable carbonyl compound is replaced by a phenol. The generally accepted mechanism proceeds through the initial formation of an imine from the reaction of the aldehyde and the amine. The phenol then acts as a nucleophile, attacking the imine to form the α-aminobenzylphenol product.

Caption: Generalized mechanism of the Betti Reaction.

The versatility of the Betti reaction is one of its most significant attributes. A wide array of aldehydes, primary and secondary amines, and phenols can be employed, leading to a vast library of structurally diverse Betti bases. This adaptability has allowed for the synthesis of compounds with tailored electronic and steric properties for various applications.

Synthesis and Purification of Betti Base Hydrochloride: A Detailed Protocol

The hydrochloride salt of a Betti base is often preferred for its increased stability and water solubility, which can be advantageous for certain applications, including biological testing. Below is a detailed, two-step protocol for the synthesis of 1-(α-aminobenzyl)-2-naphthol and its subsequent conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-(α-Aminobenzyl)-2-naphthol

Materials:

-

2-Naphthol

-

Benzaldehyde

-

Ammonia solution (25% in methanol)

-

Methanol, absolute

-

Hydrochloric acid (20%)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (e.g., 14.4 g, 0.1 mol) in absolute methanol (50 mL).

-

Addition of Reagents: To this solution, add benzaldehyde (0.2 mol) followed by a 25% ammonia solution in methanol (20 mL).

-

Reaction: Stir the mixture at ambient temperature for 48 hours. A precipitate will form during this time.

-

Isolation of the Intermediate: Filter the precipitate using a Büchner funnel and wash it with cold methanol (2 x 20 mL).

-

Hydrolysis to this compound: Dry the precipitate and suspend it in 20% hydrochloric acid (200 mL). Stir and reflux the mixture for 3 hours. The crystalline hydrochloride of the Betti base will separate out.

-

Purification of the Hydrochloride Salt: Filter the crystalline hydrochloride and wash it with ethyl acetate (2 x 25 mL).[4]

-

Liberation of the Free Base (Optional): To obtain the free Betti base, suspend the hydrochloride salt in water and add a sodium hydroxide solution until the mixture is basic. Extract the free base with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crystalline Betti base.[4]

Caption: Experimental workflow for the synthesis of this compound.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a crucial step. The choice of solvent is critical and should be determined empirically. Generally, polar protic solvents or mixtures with anti-solvents are effective.

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).

-

If the compound is highly soluble, an anti-solvent (e.g., diethyl ether, hexane) can be slowly added to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Modern Synthetic Approaches and Catalysis

While the classical Betti reaction is effective, modern organic synthesis often seeks more environmentally friendly and efficient methods. Research has led to the development of various catalytic systems and solvent-free conditions for the Betti reaction.

| Catalyst/Condition | Reactants | Yield (%) | Reference |

| Montmorillonite K30 (clay) | Aldehydes, amines, 2-naphthol | 78-91 | [6] |

| FeCl3·6H2O | Aldehydes, secondary amines, 2-naphthol | 60-100 | [7] |

| Reverse zinc oxide micelles (in water) | Aldehydes, anilines, 2-naphthol | up to 98 | [8] |

| Catalyst-free (in polyethylene glycol) | Aldehydes, secondary amines, β-naphthol | 87-98 |

Table 1: Comparison of Yields for Various Betti Reaction Conditions. This table highlights the high efficiency of modern catalytic systems for the synthesis of Betti bases.

The Significance of Chirality: Asymmetric Synthesis and Resolution

A key feature of many Betti bases is the presence of a stereocenter at the α-carbon. The synthesis of enantiomerically pure Betti bases is of great interest, as they are valuable chiral ligands and auxiliaries in asymmetric synthesis. Two primary strategies are employed:

-

Asymmetric Synthesis: This involves the use of a chiral amine or a chiral catalyst in the Betti reaction to induce stereoselectivity.

-

Chiral Resolution: This classical method, first employed by Betti himself, involves the separation of a racemic mixture of the Betti base by forming diastereomeric salts with a chiral resolving agent, most commonly tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[9][10][11][12][13]

Applications in Drug Discovery and Medicinal Chemistry

Betti bases and their derivatives have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities. Their rigid structure and the presence of hydrogen bond donor and acceptor groups facilitate interactions with biological targets.

| Biological Activity | Compound/Derivative | Cell Line/Target | IC50/Activity | Reference |

| Anticancer | Thiophene-containing aminobenzylnaphthols | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | GI50 < 10 µg/mL | [14] |

| Anticancer | Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (cervical) | IC50 = 4.63 - 5.54 µM | [14] |

| Anticancer | MMZ-45AA | BxPC-3 (pancreatic) | IC50 = 13.26 µM | [14][15] |

| Anticancer | MMZ-140C | HT-29 (colorectal) | IC50 = 11.55 µM | [14][15] |

| Anticancer | Various Betti bases | HCT116 (colorectal), HTB-26 (breast), PC-3 (prostate), HepG2 (liver) | IC50 = 0.34 - 50 µM | [16] |

| Anti-inflammatory | 4-Aminoantipyrine derivatives | in vivo and in vitro models | Potent activity | [17] |

| Anthelmintic | 4-Aminoantipyrine derivatives | in vitro models | Potent activity | [17] |

Table 2: Summary of Reported Biological Activities of Betti Base Derivatives. This table showcases the potential of Betti base derivatives as therapeutic agents.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Key signals include the aromatic protons of the naphthyl and phenyl rings, the methine proton at the α-carbon (typically a singlet), and the protons of the amine and hydroxyl groups, which may be broad and exchangeable. In the hydrochloride salt, the amine proton signal will be shifted downfield. For example, in one derivative, the methine proton appears as a singlet at δ 6.20 ppm.[1]

-

¹³C NMR: Characteristic signals include those for the aromatic carbons and the methine carbon at the stereocenter (e.g., δ 56.6 ppm in a derivative).[1]

-

-

Infrared (IR) Spectroscopy: Important vibrational bands include the O-H and N-H stretching frequencies (often broad), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Conclusion

From its discovery in the laboratories of Mario Betti to its current status as a versatile tool in modern organic synthesis and drug discovery, the Betti base has demonstrated enduring relevance. The Betti reaction's simplicity, efficiency, and adaptability, coupled with the diverse biological activities of its products, ensure that this century-old chemistry will continue to inspire new innovations. The hydrochloride salt, with its favorable physicochemical properties, remains a key derivative for further investigation and application. This technical guide serves as a testament to the rich history and ongoing potential of Betti base chemistry, providing a valuable resource for scientists at the forefront of chemical and pharmaceutical research.

References

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. Mario Betti - Wikipedia [it.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. sid.ir [sid.ir]

- 5. riviste.fupress.net [riviste.fupress.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28599F [pubs.rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Architecture of Chirality: A Guide to the Stereochemistry and Formation of Betti Bases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Betti Reaction and its Modern Renaissance

First discovered by the Italian chemist Mario Betti in the early 20th century, the Betti reaction is a multicomponent condensation that brings together a phenol (typically a naphthol), an aldehyde, and an amine to form α-aminobenzylphenols, now ubiquitously known as Betti bases.[1][2][3] For decades, this elegant transformation remained a niche curiosity in the annals of organic chemistry.[4] However, the turn of the 21st century has witnessed a remarkable resurgence of interest in this reaction, driven by the unique structural and functional properties of its products.

Betti bases are not merely synthetic curiosities; they are powerful molecular tools. Their inherent chirality, arising from the stereocenter created during their formation, makes them highly valuable as chiral ligands and auxiliaries in asymmetric synthesis.[2][5][6] Furthermore, the aminonaphthol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][7][8] This dual utility in both synthesis and drug discovery has cemented the Betti reaction's place in the modern chemist's toolkit. This guide provides an in-depth exploration of the stereochemical intricacies of the Betti reaction, from its fundamental mechanism to advanced stereoselective protocols and methods for structural elucidation.

Part 1: The Core Mechanism and Genesis of Stereochemistry

The Betti reaction is a specific instance of the broader class of Mannich reactions.[1][9] Its mechanism proceeds in a stepwise fashion, with the crucial stereocenter being set in the final bond-forming event.

-

Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (or a related Schiff base). This step is typically reversible and acid- or base-catalyzed.

-

Naphthol Activation & Intermediate Formation: The phenolic proton of the naphthol can be abstracted, forming a nucleophilic naphthoxide. Concurrently, the imine can be protonated, forming a highly electrophilic iminium ion. A key mechanistic insight is the potential formation of an ortho-quinone methide (o-QM) intermediate through the reaction between the naphthol and the aldehyde.[7][10]

-

Nucleophilic Attack: The crucial C-C bond formation occurs when the electron-rich naphthol ring attacks the electrophilic carbon of the iminium ion (or the o-QM).[1][11] This attack preferentially occurs at the C1 position of 2-naphthol due to electronic and steric factors. It is this nucleophilic addition step that generates the new stereogenic center at the benzylic carbon.

In the absence of any chiral influence, the nucleophilic attack can occur from either face of the planar imine, resulting in a racemic mixture of (R)- and (S)-enantiomers. The central challenge and opportunity in Betti base synthesis lie in controlling the facial selectivity of this attack.

References

- 1. Betti reaction - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. mdpi.com [mdpi.com]

- 5. Construction of chiral Betti base precursors containing a congested quaternary stereogenic center via chiral phosphoric acid-catalyzed arylation of isoindolinone-derived ketimines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Betti Base Versus Mannich Base Reactions: A Comparative Analysis for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The Mannich and Betti reactions represent two powerful multicomponent reactions (MCRs) in the synthetic chemist's arsenal, enabling the facile construction of complex nitrogen-containing molecules from simple precursors.[1][2][3][4][5] While mechanistically related, with the Betti reaction often considered a specific variant of the Mannich reaction, their subtle differences in substrates and reaction conditions lead to distinct classes of products with diverse applications, particularly in the realm of medicinal chemistry and drug development.[6][7][8] This technical guide provides a comprehensive comparison of the Betti and Mannich base reactions, delving into their core mechanisms, experimental considerations, and strategic applications in the synthesis of pharmacologically active agents.

Introduction: The Power of Multicomponent Reactions in Drug Discovery

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are cornerstones of modern medicinal chemistry.[1][2][3] Their inherent efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules make them ideal for lead discovery and optimization.[2][3] The Mannich and Betti reactions are exemplary MCRs that provide access to β-amino carbonyl compounds (Mannich bases) and α-aminobenzylphenols (Betti bases), respectively.[6][9] These structural motifs are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.[9][10][11][12]

The Mannich Reaction: A Versatile Tool for Aminomethylation

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (typically an enolizable aldehyde or ketone), a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine or ammonia.[9][13][14][15] The product, a β-amino-carbonyl compound, is known as a Mannich base.[9][13][14]

Core Mechanism of the Mannich Reaction

The reaction proceeds through two key stages:

-

Formation of the Eschenmoser Salt Precursor (Iminium Ion): The amine and the non-enolizable aldehyde react to form an iminium ion, a powerful electrophile.[13][15]

-

Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final Mannich base.[13][15]

Caption: Mechanism of the Mannich Reaction.

Applications in Drug Development

Mannich bases are valuable pharmacophores due to their ability to improve the pharmacokinetic properties of parent molecules, such as increasing water solubility and bioavailability.[9][12][16] They are found in a variety of drugs, including:

-

Anticancer agents: Introduction of a Mannich base side chain can enhance the cytotoxicity of compounds.[11]

-

Antimicrobial agents: The basic nitrogen atom can interact with biological targets, leading to antimicrobial activity.[9]

-

Central Nervous System (CNS) active drugs: The ability to cross the blood-brain barrier is often enhanced by the aminomethyl group.

The Betti Reaction: A Specialized Mannich-Type Condensation

The Betti reaction, first described by Mario Betti in 1900, is a multicomponent reaction between a phenol (specifically naphthols in the original work), an aldehyde (often aromatic), and a primary aromatic amine to produce α-aminobenzylphenols, known as Betti bases.[6][7][17][18] It is considered a special case of the Mannich reaction where the active hydrogen compound is a phenol.[6][7][19]

Core Mechanism of the Betti Reaction

Similar to the Mannich reaction, the Betti reaction proceeds via the formation of an imine intermediate from the aldehyde and the primary aromatic amine. The phenol then acts as the nucleophile, attacking the imine to form the Betti base.[6][20]

Caption: Mechanism of the Betti Reaction.

Applications in Drug Development

Betti bases and their derivatives have shown significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities, including:

-

Anticancer and antiproliferative agents: Many Betti bases have demonstrated potent activity against various cancer cell lines.[21][22][23]

-

Chiral ligands and catalysts: The stereogenic center created during the reaction makes them valuable in asymmetric synthesis.[26]

Comparative Analysis: Betti Base vs. Mannich Base Reaction

While sharing a common mechanistic theme of nucleophilic addition to an iminium/imine species, the Betti and Mannich reactions have key distinctions that influence their synthetic utility and the properties of their products.

| Feature | Mannich Reaction | Betti Reaction |

| Active Hydrogen Source | Enolizable aldehydes or ketones | Phenols (especially naphthols) |

| Aldehyde Component | Typically non-enolizable (e.g., formaldehyde) | Can be aliphatic or aromatic |

| Amine Component | Primary or secondary amines, ammonia | Primarily primary aromatic amines |

| Product Class | β-Amino carbonyl compounds (Mannich bases) | α-Aminobenzylphenols (Betti bases) |

| Key Intermediate | Iminium ion | Imine |

| Typical Reaction Conditions | Often requires acid or base catalysis | Can be performed under neat conditions or with a catalyst[27] |

| Primary Bond Formation | C-C bond between an α-carbon and an aminomethyl group | C-C bond between an aromatic ring and an aminobenzyl group |

| Key Applications | Improving solubility and bioavailability of drugs[12][16] | Synthesis of chiral ligands, anticancer agents[22][26] |

Experimental Protocols

General Protocol for Mannich Base Synthesis

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Enolizable ketone (e.g., acetophenone)

-

Paraformaldehyde

-

Secondary amine hydrochloride (e.g., dimethylamine hydrochloride)

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethanol (solvent)

-

Acetone (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the enolizable ketone (1 equivalent), paraformaldehyde (1.25 equivalents), and the secondary amine hydrochloride (1 equivalent) in ethanol.[28]

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[28][29]

-

After completion, cool the reaction mixture to room temperature.

-

Add acetone to the cooled mixture to precipitate the Mannich base hydrochloride salt.

-

Cool the mixture in an ice bath or refrigerate overnight to maximize precipitation.[28]

-

Collect the crystalline product by vacuum filtration, wash with cold acetone, and dry.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).[28]

General Protocol for Betti Base Synthesis

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Phenol (e.g., 2-naphthol)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Primary aromatic amine (e.g., aniline)

-

Optional: Catalyst (e.g., FeCl₃·6H₂O)[27]

-

Optional: Solvent (e.g., ethanol)

Procedure:

-

In a reaction vessel, combine the phenol (1 equivalent), aromatic aldehyde (1.1 equivalents), and primary aromatic amine (1 equivalent).

-

The reaction can be performed under solvent-free (neat) conditions by heating the mixture, for example, at 60-110°C.[7][27] Alternatively, a solvent like ethanol can be used.

-

If a catalyst is employed, add it to the mixture (e.g., a catalytic amount of FeCl₃·6H₂O).[27]

-

Stir the reaction mixture for the required time (can range from minutes to hours), monitoring progress by TLC.[27]

-

Upon completion, if the reaction was performed neat, the solid product may form directly. If a solvent was used, it may be necessary to cool the mixture to induce crystallization.

-

Triturate the crude product with a suitable solvent (e.g., ethanol) to remove unreacted starting materials.[7]

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

-

Further purification can be achieved by recrystallization.

Caption: General experimental workflows for Mannich and Betti base synthesis.

Conclusion

The Mannich and Betti reactions are indispensable tools in modern organic synthesis and drug discovery. While the Betti reaction can be viewed as a specialized form of the Mannich reaction, the distinct nature of the nucleophilic component—a phenol versus an enolizable carbonyl—leads to the formation of structurally and functionally diverse product classes. A thorough understanding of their respective mechanisms, substrate scopes, and reaction conditions is crucial for medicinal chemists aiming to leverage these powerful multicomponent reactions for the efficient synthesis of novel therapeutic agents. The ability to rapidly generate molecular complexity from simple building blocks ensures that both the Mannich and Betti reactions will continue to play a pivotal role in the development of future pharmaceuticals.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent Reactions [organic-chemistry.org]

- 5. Multi-component reaction - Wikipedia [en.wikipedia.org]

- 6. Betti reaction - Wikipedia [en.wikipedia.org]

- 7. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. tandfonline.com [tandfonline.com]

- 9. oarjbp.com [oarjbp.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. scribd.com [scribd.com]

- 14. byjus.com [byjus.com]

- 15. Mannich reaction - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. A Multicomponent Reaction for the Synthesis of Betti Base - ProQuest [proquest.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. gijash.com [gijash.com]

Chiral Betti Bases: A Technical Guide to Asymmetric Catalysis for Researchers and Drug Development Professionals

Abstract

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands and catalysts is perpetual. Among the privileged structures that have emerged, chiral Betti bases, a class of aminobenzylnaphthols, have garnered significant attention.[1] First discovered by the Italian chemist Mario Betti in the early 20th century, these compounds are synthesized through a versatile one-pot, multicomponent reaction.[2][3] Their inherent chirality, coupled with the presence of both a hydroxyl and an amino group, makes them exceptional candidates for use as chiral ligands, auxiliaries, and organocatalysts in a wide array of stereoselective transformations.[4][5] This technical guide provides an in-depth exploration of chiral Betti bases, from their fundamental synthesis to their mechanistic role and practical applications in asymmetric catalysis, with a particular focus on their relevance to drug development and fine chemical synthesis.

The Betti Reaction: A Gateway to Chiral Scaffolds

The Betti reaction is a classic multicomponent reaction that typically involves the condensation of a naphthol (or other electron-rich phenol), an aldehyde, and an amine to yield an aminobenzylnaphthol, the so-called Betti base.[2][6] This reaction is a powerful tool for constructing C-C and C-N bonds in a single, atom-economical step.[5]

General Reaction Mechanism

The reaction proceeds through the initial formation of an imine from the aldehyde and the amine. Subsequently, the electron-rich naphthol undergoes a nucleophilic attack on the imine, leading to the formation of the Betti base.[2] The process can be understood as a variation of the Mannich reaction.[7]

Caption: Generalized mechanism of the Betti reaction.

Scope and Variations

The versatility of the Betti reaction is one of its key strengths. A wide variety of substrates can be employed, including:

-

Naphthols: 1-Naphthol and 2-naphthol derivatives are commonly used.[6]

-

Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes are all viable reaction partners.[8]

-

Amines: Ammonia, primary and secondary amines, including aromatic and aliphatic amines, can be utilized.[8]

This flexibility allows for the creation of a diverse library of Betti bases with tailored steric and electronic properties.

Achieving Chirality: The Synthesis of Enantiopure Betti Bases

For applications in asymmetric catalysis, obtaining enantiomerically pure Betti bases is crucial. Two primary strategies are employed:

Diastereoselective Synthesis using Chiral Auxiliaries

One effective method involves the use of a chiral amine as a starting material. This chiral auxiliary directs the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. For instance, the condensation of 2-naphthol, an aldehyde, and (S)-phenylethylamine can yield the corresponding chiral aminonaphthols with high diastereoselectivity.[9] The major diastereomer can then be isolated in pure form.[9]

Resolution of Racemic Mixtures

Alternatively, a racemic Betti base can be synthesized and subsequently resolved into its constituent enantiomers. A common and effective method for this is diastereomeric crystallization using a chiral resolving agent, such as L-(+)-tartaric acid.[10][11] This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization.

Applications in Asymmetric Catalysis

The true power of chiral Betti bases lies in their application as ligands and catalysts in a multitude of asymmetric transformations. The presence of both a Lewis basic nitrogen atom and a Brønsted acidic hydroxyl group allows for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously.[12]

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-established applications of chiral Betti bases is in the enantioselective addition of diethylzinc to aldehydes.[6][9] The chiral Betti base coordinates to the diethylzinc, forming a chiral catalyst that delivers the ethyl group to one face of the aldehyde with high enantioselectivity, producing chiral secondary alcohols. Enantiomeric excesses of up to 98% have been reported for this transformation.[9]

Caption: Workflow for the enantioselective addition of diethylzinc to aldehydes.

Asymmetric Henry (Nitroaldol) Reaction

Chiral Betti bases have also been successfully employed as catalysts in the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde to form β-nitroalcohols.[11] These products are valuable synthetic intermediates that can be readily converted into other important functional groups. Heterogeneous catalysts, prepared by immobilizing chiral Betti bases on solid supports like metal-organic frameworks (MOFs), have shown promise in this reaction, offering advantages in terms of catalyst recovery and reuse.[11]

Other Asymmetric Transformations

The utility of chiral Betti bases extends beyond these examples. They have been used as chiral ligands or catalysts in a variety of other asymmetric reactions, including:

-

Enantioselective phenyl transfer to aryl aldehydes.[10]

-

Enantioselective alkenylation of aldehydes.[2]

-

Asymmetric aza-Friedel-Crafts reactions.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and success, it is imperative to follow well-defined experimental protocols. The following provides a generalized, yet detailed, procedure for the synthesis and application of a chiral Betti base.

Protocol: Diastereoselective Synthesis of a Chiral Betti Base

Objective: To synthesize a chiral aminonaphthol via a diastereoselective Betti reaction.

Materials:

-

2-Naphthol

-

Benzaldehyde

-

(R)-(+)-1-Phenylethylamine

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 2-naphthol (1.0 eq), benzaldehyde (1.2 eq), and (R)-(+)-1-phenylethylamine (1.05 eq).[3]

-

Stir the mixture at 60 °C for 8 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC). The diastereomeric excess (d.e.) typically increases over time as the product crystallizes.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Triturate the solid reaction mixture with a small amount of cold ethanol.[3]

-

Collect the crystalline product by vacuum filtration and wash with cold ethanol.[3]

-

Purify the crude product by recrystallization from ethyl acetate/hexane to obtain the pure diastereomer.[3]

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric excess by chiral HPLC.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: To perform an enantioselective ethylation of benzaldehyde using a chiral Betti base as a ligand.

Materials:

-

Chiral Betti base (synthesized in 4.1)

-

Toluene (anhydrous)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a flame-dried, nitrogen-purged flask, add the chiral Betti base (0.1 eq) and anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution (2.0 eq) and stir the mixture for 30 minutes at 0 °C to form the chiral catalyst.

-

Add benzaldehyde (1.0 eq) dropwise to the catalyst solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 72 hours.[9] Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral GC or HPLC.

Conclusion and Future Outlook

Chiral Betti bases represent a versatile and powerful class of compounds in the field of asymmetric catalysis. Their straightforward synthesis, modular nature, and effectiveness in a range of enantioselective transformations make them highly attractive for both academic research and industrial applications, including drug development.[1][13] The development of new Betti base-derived ligands and catalysts, including their immobilization on solid supports for enhanced recyclability, continues to be an active area of research.[5][11] As our understanding of the underlying reaction mechanisms deepens, we can expect to see even more sophisticated and efficient catalytic systems based on these remarkable chiral scaffolds.

References

- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betti reaction - Wikipedia [en.wikipedia.org]

- 3. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives | Semantic Scholar [semanticscholar.org]

- 9. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 11. Asymmetric Henry reaction catalyzed by chiral heterogeneous Betti base ligands | Saadi Samadi, AssociateProfessor at [research.uok.ac.ir]

- 12. Asymmetric organocatalysis by chiral Brønsted bases: implications and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Recent advances in the transformation reactions of the Betti base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Betti Base Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Betti bases, a class of aminobenzylnaphthols, have emerged from the realm of classical organic synthesis to become a focal point of significant interest in medicinal chemistry.[1] Their inherent structural diversity, born from the versatile Betti reaction, provides a rich scaffold for the development of novel therapeutic agents.[2][3] This technical guide offers an in-depth exploration of the diverse biological activities exhibited by Betti base derivatives, moving beyond a mere cataloging of effects to provide a mechanistic understanding and practical methodological insights for researchers in drug discovery and development. We will dissect the key areas of anticancer, antimicrobial, and antioxidant activities, supported by field-proven experimental protocols and data-driven analysis.

The Betti Reaction: A Gateway to Bioactive Scaffolds

The foundation of the vast chemical space occupied by Betti base derivatives lies in the Betti reaction, a one-pot multicomponent condensation of a phenol (typically 2-naphthol), an aldehyde, and an amine.[4][5] This reaction's elegance lies in its operational simplicity and the ability to introduce three points of diversity, allowing for the fine-tuning of physicochemical and pharmacological properties.[2]

The general mechanism proceeds through the initial formation of an imine from the aldehyde and amine, followed by electrophilic attack on the electron-rich naphthol ring. This process, a variant of the Mannich reaction, is notable for its efficiency and atom economy, making it an attractive route for generating extensive compound libraries for biological screening.[5][6]

Figure 1: Generalized schematic of the Betti reaction for the synthesis of Betti base derivatives.

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The anticancer potential of Betti base derivatives is a rapidly expanding area of research, with numerous studies demonstrating their efficacy against a range of cancer cell lines.[2][7] Their mechanisms of action are diverse, highlighting the chemical versatility of this scaffold.

Cytotoxicity and Apoptosis Induction

A primary mechanism of anticancer activity for many Betti base derivatives is the induction of cytotoxicity and apoptosis in cancer cells.[2][8]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Betti base derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (half-maximal inhibitory concentration) values.[2]

Causality Behind Experimental Choices: The choice of cell lines should represent different cancer types to assess the spectrum of activity. The time points for incubation are crucial to distinguish between early and late cytotoxic effects. Doxorubicin is a standard chemotherapeutic agent used as a positive control to validate the assay's sensitivity.

Data Presentation: Cytotoxicity of Selected Betti Base Derivatives

| Compound | Cell Line | GI50 / IC50 (µM) | Reference |

| Compound 4d | A549 (Lung) | 10 µg/mL | [2] |

| Compound 4i | PC-3 (Prostate) | 10 µg/mL | [2] |

| Compound 4j | MCF-7 (Breast) | 10 µg/mL | [2] |

| Compound 14j | A549 (Lung) | 7.9 | [2] |

| Compound 14t | HeLa (Cervical) | 4.1 | [2] |

| MMZ-45AA | BxPC-3 (Pancreatic) | Varies | [2][8] |

| MMZ-140C | HT-29 (Colorectal) | Varies | [2][8] |

Note: Direct comparison of µg/mL and µM requires knowledge of the molecular weights of the compounds.

Molecular Targeting

Recent studies have delved into the specific molecular targets of Betti base derivatives, revealing their ability to interact with key proteins involved in cancer progression. For instance, some derivatives have been shown to inhibit enzymes like topoisomerase I, which is crucial for DNA replication and repair in cancer cells.[9] In silico docking studies have also predicted the inhibition of proteins such as ADORA1, CDK2, and TRIM24.[2][8]

Figure 2: Multifaceted anticancer mechanisms of Betti base derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Betti base derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][10][11] This broad-spectrum activity makes them promising candidates for the development of new anti-infective drugs, a critical need in the face of rising antimicrobial resistance.

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of Betti base derivatives is typically assessed using standard microbiology techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the Betti base derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices: The use of standardized inoculums and specific growth media ensures reproducibility and comparability of results. The inclusion of control wells is essential for validating the experimental conditions and the viability of the microorganisms.

Data Presentation: Antimicrobial Activity of a Betti Base Derivative

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Varies |

| Bacillus subtilis | Gram-positive Bacteria | Varies |

| Escherichia coli | Gram-negative Bacteria | Varies |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Varies |

| Candida albicans | Fungus | Varies |

| Aspergillus niger | Fungus | Varies |

Note: The specific MIC values vary depending on the structure of the Betti base derivative. Some derivatives have shown better antifungal activity than the standard drug Griseofulvin against C. albicans.[11]

Antioxidant Activity: Quenching Reactive Oxygen Species

Several Betti base derivatives have been reported to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][9]

Assessing Radical Scavenging Ability

The antioxidant activity is often evaluated using in vitro assays that measure the ability of a compound to scavenge stable free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare different concentrations of the Betti base derivatives in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Causality Behind Experimental Choices: DPPH is a stable free radical, making the assay reproducible and easy to perform. The dark incubation is necessary to prevent the light-induced degradation of DPPH. Ascorbic acid or BHT are commonly used as positive controls to validate the assay.[12]

Structure-Activity Relationship (SAR) and Future Directions

The extensive body of research on Betti base derivatives allows for the elucidation of preliminary structure-activity relationships (SAR). The nature and position of substituents on the aromatic aldehyde, the type of amine, and modifications to the naphthol ring all significantly influence the biological activity.[2] For instance, the incorporation of amino acid moieties has been shown to enhance the anticancer properties of Betti bases.[2][13]

The future of Betti base research lies in:

-

Rational Design: Utilizing computational tools for in silico screening and molecular modeling to design derivatives with enhanced potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Moving beyond phenotypic screening to detailed mechanistic studies to unravel the precise molecular pathways affected by these compounds.

-

In Vivo Evaluation: Translating promising in vitro results into preclinical in vivo models to assess efficacy, pharmacokinetics, and toxicity.

Conclusion

Betti base derivatives represent a privileged scaffold in medicinal chemistry, offering a remarkable breadth of biological activities. Their synthetic accessibility, coupled with their diverse pharmacological profiles, positions them as a highly attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of their key biological activities, underpinned by robust experimental methodologies and a focus on the causal relationships that drive scientific inquiry. As research in this field continues to flourish, a deeper understanding of the intricate interplay between their structure and biological function will undoubtedly pave the way for the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. recentscientific.com [recentscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Betti Base Synthesis and Its Contemporary Applications in Drug Discovery

This in-depth guide serves as a technical resource for researchers, chemists, and professionals in the field of drug development. It provides a comprehensive overview of the synthesis of Betti bases, delving into the mechanistic intricacies of the Betti reaction, and explores their burgeoning applications in medicinal chemistry and asymmetric synthesis. Our focus is on delivering field-proven insights and robust protocols to empower your research and development endeavors.

Introduction: The Enduring Relevance of the Betti Base

First discovered by the Italian chemist Mario Betti in the early 20th century, the Betti base, a class of 1-(α-aminobenzyl)-2-naphthol derivatives, has witnessed a remarkable resurgence in interest.[1] This revival is not unfounded; these unique molecular scaffolds possess a confluence of desirable properties. Structurally, they feature a chiral center and proximate hydroxyl and amino functionalities, making them versatile building blocks for more complex molecules and effective chiral ligands in asymmetric catalysis.[2][3]

From a pharmaceutical perspective, Betti bases and their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potent anticancer properties.[1][4][5] Their mechanism of action can be multifaceted, with some derivatives acting as potent modulators of challenging drug targets.[6] This guide will navigate the foundational chemistry of Betti bases and bridge it to these modern, high-impact applications.

The Betti Reaction: A Cornerstone of Synthesis

The primary route to Betti bases is the eponymous Betti reaction, a classic one-pot, three-component condensation.[7][8] This reaction is a variant of the Mannich reaction and is celebrated for its atom economy and ability to rapidly generate molecular complexity.[3][7] The reaction typically involves a 2-naphthol, an aldehyde (often aromatic), and an amine or ammonia.[2][7]

Mechanistic Insights

The generally accepted mechanism of the Betti reaction is a testament to fundamental principles of organic reactivity. The process is initiated by the condensation of the aldehyde and the amine to form an imine or an iminium ion. This electrophilic species then undergoes a nucleophilic attack from the electron-rich 2-naphthol at the ortho position to the hydroxyl group, leading to the formation of the final product.

A more detailed mechanistic pathway can be visualized as follows:

Caption: The Betti reaction mechanism, proceeding via imine formation followed by nucleophilic addition of 2-naphthol.

The stereochemical outcome of the reaction can be controlled by employing chiral amines or catalysts, a critical aspect for the synthesis of ligands for asymmetric catalysis.[6]

Synthetic Protocols: From Classic to Contemporary

The versatility of the Betti reaction is reflected in the numerous protocols developed over the years. These range from the original solvent-based methods to more modern, eco-friendly approaches.

Protocol 1: Classical Synthesis of a Racemic Betti Base [9]

This protocol outlines a traditional approach to the synthesis of 1-(α-aminobenzyl)-2-naphthol.

-

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve 2-naphthol (0.1 mol) in absolute methanol (50 mL).

-

Add the desired aromatic aldehyde (0.2 mol) to the solution.

-

To this mixture, add a 25% solution of ammonia in methanol (20 mL).

-

-

Step 2: Reaction Execution

-

Stir the mixture at ambient temperature for 48 hours. A precipitate is expected to form during this time.

-

Filter the precipitate and wash it with cold methanol (2 x 20 mL).

-

-

Step 3: Hydrolysis and Isolation

-

Suspend the dried precipitate in 20% hydrochloric acid (200 mL).

-

Reflux the mixture for 3 hours. The crystalline hydrochloride salt of the Betti base will separate out.

-

Filter the hydrochloride salt and wash it with ethyl acetate (2 x 25 mL).

-

To obtain the free base, the salt can be neutralized with a suitable base, such as sodium hydroxide solution.[6]

-

Protocol 2: A Greener, Catalyst-Free Synthesis in Polyethylene Glycol (PEG-400) [6]

This modern protocol highlights a more environmentally benign approach, avoiding volatile organic solvents.

-

Step 1: Reaction Setup

-

In a flask, combine the aromatic aldehyde (1 mmol), the secondary amine (1 mmol), and 2-naphthol (1 mmol) in PEG-400 (5 mL).

-

-

Step 2: Reaction Execution

-

Stir the mixture at room temperature for a duration of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Step 3: Product Isolation

-

Upon completion of the reaction, add water to the mixture to precipitate the crude product.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Betti base. Yields for this method are reported to be in the range of 76-94%.[6]

-

Applications in Drug Development and Asymmetric Synthesis

The unique structural features of Betti bases have positioned them as privileged scaffolds in medicinal chemistry and as powerful tools in asymmetric synthesis.

Betti Bases as Pharmacologically Active Agents

A growing body of evidence underscores the potential of Betti base derivatives as therapeutic agents. Their biological activities are diverse and potent, as summarized in the table below.

| Application Area | Example Derivative/Study | Key Findings | Reference |

| Anticancer | Thiophene-containing aminobenzylnaphthols | Showed significant antiproliferative activity against various cancer cell lines. | [1] |

| Antimicrobial | Various Betti base derivatives | Exhibited potent activity against a range of bacterial and fungal strains. | [4][10] |

| MDR Reversal | N-tylosil-1-α-amino(3-bromophenyl)methyl-2-naphthol (TBN) | Potent modulator of the P-gp membrane pump, suggesting utility in overcoming multidrug resistance in cancer. | [6] |

| Anti-inflammatory | Novel aminobenzylnaphthols | Demonstrated significant anti-inflammatory properties in preclinical models. | [4] |

| Antioxidant | Betti bases with specific substitutions | Exhibited notable antioxidant activity, suggesting a role in mitigating oxidative stress-related pathologies. | [5] |

The anticancer activity of certain Betti bases is particularly noteworthy. Some derivatives are thought to act as tryptophan mimetics, blocking the SLC6A14 solute transporter and thereby inducing amino acid deprivation in cancer cells, leading to a potent antiproliferative effect.[1][11]

Chiral Betti Bases in Asymmetric Synthesis

The stereochemical information embedded within chiral Betti bases makes them excellent ligands for a variety of metal-catalyzed asymmetric reactions.[6][12] These ligands have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction in organic synthesis.[6][13]

The general workflow for this application can be visualized as follows:

Caption: Workflow for the application of chiral Betti bases as ligands in asymmetric synthesis.

The use of chiral N-alkyl Betti base derivatives has been shown to lead to excellent yields and high enantioselectivities in these transformations.[12]

Conclusion and Future Perspectives

The Betti base, a classic molecular scaffold, continues to demonstrate its remarkable utility in contemporary chemical and pharmaceutical sciences. The elegance and efficiency of the Betti reaction, coupled with the diverse reactivity and biological activity of its products, ensure its continued relevance. Future research in this area is likely to focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel Betti base derivatives with enhanced and selective biological activities, and the expansion of their application in asymmetric catalysis to address new synthetic challenges. For researchers and professionals in drug development, the Betti base represents a rich and rewarding area of exploration with significant potential for innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel synthetic methods toward the synthesis of Betti bases: an update - ProQuest [proquest.com]

- 5. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 6. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sid.ir [sid.ir]

- 10. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Betti Base Hydrochloride: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of Betti base hydrochloride, a significant compound in synthetic and medicinal chemistry. The document delves into the molecular structure, CAS identification, and the foundational Betti reaction—a specialized Mannich condensation—used for its synthesis. We explore the detailed reaction mechanism, present field-proven experimental protocols for its preparation and salt formation, and tabulate its key physicochemical properties. Furthermore, this guide highlights the compound's critical role as a chiral ligand in asymmetric synthesis and discusses its growing importance in drug development due to a wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's chemistry and applications.

Introduction: The Legacy of the Betti Reaction

At the turn of the 20th century, Italian chemist Mario Betti reported a straightforward, one-pot synthesis of 1-(α-aminobenzyl)-2-naphthol. This multicomponent reaction, involving 2-naphthol, an aldehyde (originally benzaldehyde), and ammonia, became known as the Betti reaction.[1] The resulting aminobenzylnaphthol product is now universally referred to as a "Betti base".[2]

The Betti reaction is a powerful variant of the more general Mannich reaction, distinguished by its use of an electron-rich aromatic compound (a naphthol) in place of a C-H acid.[1] This process is lauded for its efficiency and atom economy, enabling the creation of significant molecular complexity in a single synthetic step.[3]

The products, Betti bases, are not merely synthetic curiosities. Their bifunctional nature, possessing both a phenolic hydroxyl group and an amino group, makes them exceptionally versatile building blocks for more complex heterocyclic structures like naphthoxazines.[1] Moreover, the chiral center created during the reaction has established Betti bases as invaluable chiral auxiliaries and ligands in the field of asymmetric synthesis.[4]

While the free base is foundational, its hydrochloride salt is frequently utilized in research and development. The formation of this compound often improves the compound's crystallinity, stability, and handling characteristics, making it more amenable to purification and storage. This guide focuses specifically on the structure, synthesis, and utility of Betti base in its hydrochloride form.

Molecular Structure and Identification

The core structure of a Betti base is 1-(α-aminobenzyl)-2-naphthol. The hydrochloride salt is formed through the protonation of the primary amino group by hydrochloric acid. This acid-base reaction results in the formation of an ammonium chloride salt, which confers distinct physical properties compared to the free base.

The Chemical Abstracts Service (CAS) has assigned the following registry numbers for unambiguous identification:

-

Betti Base (Racemic Free Base): 481-82-3[8]

-

(+)-(S)-Betti Base (Enantiomer): 219897-38-8

Caption: Molecular Structure of this compound.

Synthesis and Reaction Mechanism

The synthesis of this compound is a robust, two-stage process: the initial formation of the free base via the Betti reaction, followed by its conversion to the hydrochloride salt.

The Betti Reaction Mechanism

The reaction is not a simple linear combination of the three components. The accepted mechanism proceeds through a critical intermediate, highlighting the causality behind the reaction's success.[1]

-

Formation of an ortho-Quinone Methide (o-QM): The reaction initiates with the condensation of 2-naphthol and benzaldehyde. This step, often catalyzed by acid or base, generates a highly reactive ortho-quinone methide intermediate. This electrophilic species is the key to the subsequent C-C bond formation.

-

Michael Addition of Amine: The amine (in this case, ammonia) then acts as a nucleophile, attacking the exocyclic methylene carbon of the o-QM intermediate in a Michael-type conjugate addition.

-

Tautomerization: A subsequent tautomerization re-establishes the aromaticity of the naphthol ring, yielding the final 1-(α-aminobenzyl)-2-naphthol product.

Caption: General Mechanism of the Betti Reaction.

Conversion to Hydrochloride Salt

The free Betti base is typically a solid that can be isolated after the initial reaction. Its conversion to the hydrochloride salt is a standard acid-base neutralization. The free base is dissolved in a suitable organic solvent and treated with hydrochloric acid. The resulting salt, being less soluble in the organic medium, precipitates out and can be collected by filtration. This step is crucial for purification, as the crystalline nature of the salt often excludes impurities incorporated during the initial synthesis.[9][10]

Physicochemical Properties

The conversion from the free base to the hydrochloride salt significantly alters the compound's physical properties. The ionic character of the salt generally leads to a higher melting point and different solubility profiles, particularly increased solubility in polar solvents.

| Property | Betti Base (Free Base) | This compound |

| Molecular Formula | C₁₇H₁₅NO | C₁₇H₁₆ClNO |

| Molecular Weight | 249.31 g/mol | 285.77 g/mol |

| Appearance | Crystalline Solid | Solid |

| CAS Number (Racemic) | 481-82-3[8] | 219897-32-2 |

| InChI Key (Racemic) | PZMIGEOOGFFCNT-UHFFFAOYSA-N | PRQUQNDKNZOGPF-UHFFFAOYSA-N |

| Solubility | Soluble in many organic solvents | Increased solubility in polar solvents |

Applications in Research and Drug Development

The utility of Betti base and its derivatives spans from asymmetric synthesis to medicinal chemistry.

-